Cas no 2097902-68-4 (N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide)

N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide structure
2097902-68-4 structure
Product Name:N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
CAS No:2097902-68-4
MF:C22H20N2O5S
MW:424.469604492188
CID:5916148
PubChem ID:126850909
Update Time:2025-07-09

N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
    • F6517-3979
    • 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido
    • N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
    • AKOS040700109
    • N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
    • 2097902-68-4
    • Inchi: 1S/C22H20N2O5S/c1-15-24-20(14-29-15)16-8-10-19(11-9-16)30(26,27)23-13-21(25)17-4-6-18(7-5-17)22-3-2-12-28-22/h2-12,14,21,23,25H,13H2,1H3
    • InChI Key: CDLMPEMGKDIKPS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C2=COC(C)=N2)=CC=1)(NCC(C1C=CC(C2=CC=CO2)=CC=1)O)(=O)=O

Computed Properties

  • Exact Mass: 424.10929292g/mol
  • Monoisotopic Mass: 424.10929292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 114Ų

N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide Pricemore >>

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Additional information on N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Comprehensive Overview of N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide (CAS No. 2097902-68-4)

The compound N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide (CAS No. 2097902-68-4) is a structurally unique sulfonamide derivative that has garnered significant attention in pharmaceutical and biochemical research. Its molecular architecture combines a furan ring, a hydroxyethyl group, and a methyl-oxazole moiety, making it a promising candidate for drug discovery. Researchers are particularly interested in its potential applications in targeting inflammatory pathways and enzyme inhibition, aligning with current trends in precision medicine.

In recent years, the demand for novel sulfonamide-based compounds has surged due to their versatility in medicinal chemistry. The presence of the furan-2-yl and 2-methyl-1,3-oxazol-4-yl groups in this compound suggests potential bioactivity, which is a hot topic in AI-driven drug design. Computational models and high-throughput screening methods are increasingly being used to predict the efficacy of such molecules, addressing common search queries like "how to optimize sulfonamide derivatives for drug development" or "role of heterocyclic compounds in modern therapeutics."

The hydroxyethyl linker in N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide enhances its solubility and bioavailability, critical factors in pharmacokinetics. This aligns with industry focus on improving drug delivery systems, a frequently searched topic in pharma SEO. Additionally, the compound’s potential as a small-molecule inhibitor has sparked interest in oncology research, where targeted therapies are dominating clinical trials.

From a synthetic chemistry perspective, the preparation of CAS No. 2097902-68-4 involves multi-step organic reactions, including Suzuki coupling and sulfonamide formation. These methods are widely discussed in academic forums, reflecting searches like "efficient synthesis of furan-phenyl derivatives" or "challenges in sulfonamide functionalization." The compound’s purity and stability are also key concerns, tying into broader discussions about quality control in API manufacturing.

Environmental and regulatory considerations are another angle of interest. While N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is not classified as hazardous, its biodegradability and metabolic pathways are under scrutiny. This resonates with growing public interest in green chemistry and sustainable drug production, often queried as "eco-friendly pharmaceutical synthesis."

In summary, CAS No. 2097902-68-4 represents a compelling case study at the intersection of medicinal chemistry, computational biology, and industrial applications. Its structural complexity and therapeutic potential make it a subject of ongoing research, addressing both scientific curiosity and practical demands in the life sciences sector.

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